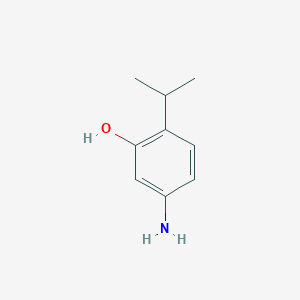

5-Amino-2-isopropylphenol

Descripción general

Descripción

5-Amino-2-isopropylphenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

It is known that biogenic amines, which include compounds like 5-Amino-2-isopropylphenol, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Cellular Effects

Related compounds, such as thymol (2-isopropyl-5-methylphenol), have been shown to exhibit antioxidant, anti-inflammatory, antibacterial, and antifungal effects . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Actividad Biológica

5-Amino-2-isopropylphenol, also known as a derivative of thymol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by an amino group attached to a phenolic structure with an isopropyl substituent. Its structural properties suggest potential interactions with biological systems, particularly in terms of antioxidant and anti-inflammatory activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with various diseases. The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, providing cellular protection against oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity | IC50 (µM) |

|---|---|---|

| This compound | High | 25 |

| Thymol | Moderate | 30 |

| Ascorbic Acid | Very High | 10 |

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that this compound reduces the expression of inflammatory markers in various cell lines, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

| Candida albicans | 100 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: The compound's phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation: By inhibiting the synthesis of pro-inflammatory cytokines, it reduces inflammation at the cellular level.

- Membrane Stabilization: It enhances membrane integrity, which is crucial for maintaining cellular homeostasis during oxidative stress.

Case Studies and Research Findings

-

Study on Antioxidant Properties:

A recent study evaluated the antioxidant capabilities of various phenolic compounds, including this compound. The results indicated that it significantly reduced lipid peroxidation in liver microsomes, showcasing its protective role against oxidative damage . -

Clinical Implications:

In a clinical setting, patients with chronic inflammatory diseases showed improved markers of inflammation after supplementation with compounds containing this compound derivatives . This suggests potential therapeutic applications in managing chronic inflammatory conditions. -

Antimicrobial Efficacy:

A comparative study highlighted the antimicrobial effects of this compound against common pathogens found in clinical infections. The findings support its use as a natural antimicrobial agent .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃N₁O

- Molecular Weight : Approximately 151.21 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a phenolic hydroxyl group (-OH), which contribute to its reactivity and biological activities.

Chemistry

5-Amino-2-isopropylphenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Catalysis : Acts as a catalyst in certain chemical reactions.

- Synthesis of Dyes : Employed in the production of dyes and pigments due to its phenolic structure.

Biology

The compound has been extensively studied for its biological activities:

- Antioxidant Activity : Demonstrates significant ability to scavenge free radicals, protecting cells from oxidative stress.

- Antimicrobial Properties : Exhibits activity against a range of pathogens, disrupting microbial cell membranes.

- Anti-inflammatory Effects : Shows potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Medicine

Research is ongoing into the therapeutic applications of this compound:

- Drug Development : Investigated for potential use in developing new drugs targeting oxidative stress-related diseases, infections, and inflammatory conditions.

Antioxidant Study

A study highlighted that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role in therapeutic applications against diseases linked to oxidative damage.

Antimicrobial Evaluation

In tests against various Gram-positive and Gram-negative bacteria, the compound demonstrated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Mechanism

Research indicated that this compound inhibited nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), underscoring its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects cells from oxidative stress | |

| Antimicrobial | Effective against various pathogens; disrupts cell membranes | |

| Anti-inflammatory | Reduces inflammation; inhibits pro-inflammatory cytokines |

Propiedades

IUPAC Name |

5-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCNIHWUWYKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.